molecular formula C8H11N3O2 B14560812 2-(5-Ethyl-2-furoyl)guanidine CAS No. 62120-06-3

2-(5-Ethyl-2-furoyl)guanidine

Cat. No.: B14560812
CAS No.: 62120-06-3
M. Wt: 181.19 g/mol
InChI Key: XNBXOOHMNZQKJE-UHFFFAOYSA-N
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Description

2-(5-Ethyl-2-furoyl)guanidine is a guanidine derivative characterized by a 5-ethyl-substituted furoyl group attached to the guanidine moiety. Guanidine derivatives are known for their diverse biological activities, including roles as enzyme inhibitors, receptor antagonists, and antimicrobial agents . The 5-ethyl substituent on the furan ring may enhance lipophilicity, influencing bioavailability and target binding compared to simpler guanidine derivatives .

Properties

CAS No.

62120-06-3

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

N-(diaminomethylidene)-5-ethylfuran-2-carboxamide

InChI

InChI=1S/C8H11N3O2/c1-2-5-3-4-6(13-5)7(12)11-8(9)10/h3-4H,2H2,1H3,(H4,9,10,11,12)

InChI Key

XNBXOOHMNZQKJE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)C(=O)N=C(N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Ethyl-2-furoyl)guanidine typically involves the reaction of 5-ethyl-2-furoic acid with guanidine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the furoyl group and the guanidine moiety .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Ethyl-2-furoyl)guanidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(5-Ethyl-2-furoyl)guanidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Furan Modifications: T-593 and ranitidine derivatives feature functionalized furan rings (methylamino or dimethylamino groups), enhancing receptor binding. The 5-ethyl group in this compound may similarly optimize hydrophobic interactions .
  • Guanidine Backbone : All compounds retain the guanidine core, which can form hydrogen bonds and ionic interactions, critical for biological activity .
  • Ring Size and Activity : Hexahydroazepinylguanidine (7-membered ring) shows superior antihypertensive activity compared to smaller rings (e.g., piperidyl), suggesting steric and electronic effects dictate potency .

Pharmacological and Functional Differences

  • T-593 vs. This compound : T-593’s methylsulfonyl and thioether groups confer potent H2-receptor antagonism (oral ED50: ~3 mg/kg in rats) and prolonged acid suppression (12-hour duration). In contrast, the simpler structure of this compound may limit receptor specificity but could favor broader enzyme interactions .
  • Ranitidine Analogs: The dimethylamino group in ranitidine derivatives enhances solubility and H2-receptor affinity, whereas the ethyl group in this compound might prioritize membrane permeability .
  • Antihypertensive Guanidines : Hexahydroazepinylguanidine’s activity highlights the importance of ring size; this compound lacks such cyclic systems, likely limiting cardiovascular effects .

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